Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.442. The purity is usually 95%.
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Scientific Research Applications
Antiradical and Anti-inflammatory Activity
Ethyl 2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, a class of compounds including Ethyl 4-({[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate, have been synthesized and evaluated for biological activity. They exhibit antiradical activity, as demonstrated in a diphenylpicrylhydrazyl (DPPH)-binding assay, outperforming the reference drug trolox. Additionally, these compounds show promising anti-inflammatory activity in a carrageenan edema model, surpassing the effects of diclofenac sodium (S. Zykova et al., 2016).
Supramolecular Structures
Research on substituted 4-pyrazolylbenzoates, related to this compound, has led to insights into their hydrogen-bonded supramolecular structures. These structures vary in dimensionality, from one-dimensional chains to three-dimensional frameworks, depending on the specific compound's molecular configuration and the nature of the hydrogen bonds involved (J. Portilla et al., 2007).
Spectroscopic and Theoretical Studies
Ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate has been synthesized and characterized using various spectroscopic methods. Studies include experimental and theoretical vibrational spectra investigations, offering insights into molecular structures and properties (İ. Koca et al., 2014).
Antimicrobial Agents
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, related to the compound , has been synthesized and evaluated for its antimicrobial properties. The compound exhibits significant activity against various bacteria and fungi, making it a potential candidate for antimicrobial drug development (N. Desai et al., 2007).
Synthesis of Edeine Analogs
The synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates has been explored. These compounds are valuable for the synthesis of edeine analogs, which have potential applications in scientific research (Z. Czajgucki et al., 2003).
Crystallography and Hydrogen Bonding
The compound ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, structurally related to this compound, has been studied using single-crystal X-ray crystallography. This research provides insights into the intramolecular and intermolecular hydrogen bonding patterns, which are critical for understanding the compound's properties and potential applications (I. Manolov et al., 2012).
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given the wide range of activities associated with indole derivatives, it’s likely that multiple pathways could be involved .
Properties
IUPAC Name |
ethyl 4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-4-30-22(27)14-5-7-16(8-6-14)23-21(26)15-11-20(25)24(13-15)17-9-10-18(28-2)19(12-17)29-3/h5-10,12,15H,4,11,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCLSXKXCBALRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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